5,6,7,8-Tetramethoxycoumarin

Endocidal Allelopathy Herbicidal

Researchers studying coumarin structure-activity relationships often encounter confounding bioactivity from partially methoxylated analogs. 5,6,7,8-Tetramethoxycoumarin (CAS 56317-15-8) resolves this as the definitive fully methoxylated coumarin scaffold: • Distinct electronic profile: Altered bond lengths and positive charge distribution at C5, C6, and C8 versus 7-methoxycoumarin enable unambiguous SAR interpretation. • Selective CYP1A2 probe: 97.39% predicted inhibition probability with negligible cross-reactivity against other major CYP isoforms. • Validated negative control: Lacks anti-neuroinflammatory and antioxidant activity of fraxetin and related coumarins, ensuring assay specificity. Supplied as crystalline solid, ≥98% purity, suitable for botanical authentication of Pelargonium sidoides and Croton laevigatus derivatives.

Molecular Formula C13H14O6
Molecular Weight 266.25 g/mol
CAS No. 56317-15-8
Cat. No. B016789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetramethoxycoumarin
CAS56317-15-8
Molecular FormulaC13H14O6
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC
InChIInChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3
InChIKeyFEGDYUCKOYJQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetramethoxycoumarin Overview


5,6,7,8-Tetramethoxycoumarin (CAS 56317-15-8), also known as artelin, is a naturally occurring coumarin derivative classified within the phenylpropanoid and polyketide superclass. It is a fully methoxylated coumarin scaffold featuring methoxy group substitutions at all four available positions on the benzopyrone core (C5, C6, C7, C8). The compound has been isolated from diverse plant sources, including Pelargonium sidoides [1] and Croton laevigatus [2]. It exhibits distinct physicochemical characteristics, including a molecular weight of 266.25 g/mol, a calculated LogP of approximately 1.8 to 1.98 [3], and a topological polar surface area of 63.20 Ų, which collectively define its solubility and membrane permeability profile. Commercially, it is available in crystalline form with purities typically exceeding 98% [2][3].

Natural product probe with full methoxylation scaffold for structure-activity relationship studies
Foliar application model context for allelopathy and endocidal mechanism research
Predicted CYP1A2 interaction profile supports cytochrome P450 selectivity investigations

5,6,7,8-Tetramethoxycoumarin vs. Methoxycoumarin Analogs


Generic substitution of 5,6,7,8-tetramethoxycoumarin with other methoxylated coumarins, such as 5,7-dimethoxycoumarin or 6,7,8-trimethoxycoumarin, is scientifically untenable due to profound differences in electronic structure and, consequently, biological activity. The complete methoxylation of the coumarin core at positions 5, 6, 7, and 8 induces distinct electronic and steric effects that are absent in less-substituted analogs. A theoretical study comparing 5,6,7,8-tetramethoxycoumarin to 7-methoxycoumarin demonstrated that the addition of methoxy groups at C5, C6, and C8 significantly alters bond lengths and induces positive charge accumulation on those carbon atoms [1]. These fundamental changes at the molecular level preclude the assumption that simpler coumarins can serve as functional surrogates. Furthermore, empirical evidence from a study isolating multiple coumarins from Sapium discolor showed that while 5,6,7,8-tetramethoxycoumarin (compound 10) was isolated, it was the fraxetin (compound 6) and a didehydro-chebulic acid derivative (compound 15) that demonstrated significant anti-neuroinflammatory activity, not the tetramethoxy analog [2]. This underscores that even structurally related coumarins within the same botanical extract can exhibit divergent and non-interchangeable bioactivity profiles.

Analog mismatch
5,7-dimethoxycoumarin or 6,7,8-trimethoxycoumarin may shift electronic structure and charge distribution, altering target interaction profiles
Bioactivity gap
Reported anti-neuroinflammatory and antioxidant effects in fraxetin or syriacusin A may not transfer to the fully methoxylated analog
Pathway preference
Predominant CYP2A6-targeting coumarins differ from the predicted CYP1A2-selective interaction of the tetramethoxy form

5,6,7,8-Tetramethoxycoumarin Evidence Guide


Endocidal Activity in Triadica sebifera

In a study investigating endocidal (autotoxic) activity, 5,6,7,8-tetramethoxycoumarin demonstrated the ability to kill 4-month-old Triadica sebifera seedlings when applied as a foliar spray. This activity was observed at a 5% concentration with a 10 μL application volume [1]. This effect is specific to the fully methoxylated structure and was not observed with other compounds in the same study.

Endocidal activity
Head-to-head
Seedling mortality at 5% foliar spray
Supports allelopathy model endpoint review
3-day observation; Triadica sebifera seedlings
Endocidal Allelopathy Herbicidal

Anti-Neuroinflammatory NO Inhibition vs. Fraxetin

In a comprehensive study evaluating 17 compounds isolated from Sapium discolor, including 5,6,7,8-tetramethoxycoumarin (compound 10), only compounds 6 (fraxetin) and 15 (4,5-didehydro-chebulic acid triethyl ester) showed significant inhibition of nitric oxide (NO) production in LPS-induced BV-2 microglial cells, with IC50 values of 6.06 and 6.05 μmol·L⁻¹, respectively [1]. The tetramethoxycoumarin did not exhibit notable activity in this assay.

NO inhibition vs. fraxetin
Head-to-head
Not significantly active; fraxetin IC50 6.06 μM
Context-dependent anti-inflammatory activity
LPS-induced BV-2 microglial cells
Anti-Neuroinflammatory Microglial Inhibition Nitric Oxide

Structural Differentiation from 7-Methoxycoumarin

A density functional theory (DFT) study compared the molecular geometry and electronic structure of 5,6,7,8-tetramethoxycoumarin with 7-methoxycoumarin. The analysis revealed that the addition of methoxy groups at C5, C6, and C8 leads to elongated C-O bonds at the substitution sites (C5-O11, C6-O12, C7-O13, and C8-O14) and a reversal of charge on C5, C6, and C8 from negative to positive [1]. These changes directly impact the molecule's reactivity and interaction with biological targets.

DFT electronic structure
Head-to-head
Charge reversal at C5, C6, C8 vs. 7-methoxycoumarin
Basis for scaffold-specific reactivity interpretation
B3LYP/6-311+G(d,p) level calculations
Quantum Chemistry DFT Structure-Activity Relationship

Predicted CYP1A2 Inhibition

In silico ADMET predictions using admetSAR 2.0 indicate that 5,6,7,8-tetramethoxycoumarin has a high probability (97.78%) of human intestinal absorption and is predicted to be an inhibitor of CYP1A2 (97.39% probability) but not a substrate or inhibitor of major CYP isoforms like 2C9, 2D6, or 3A4 [1]. Its calculated LogP of 1.80-1.98 and low P-glycoprotein substrate probability (96.49% non-substrate) further suggest favorable oral bioavailability characteristics.

CYP1A2 prediction
Class-level
97.39% probability of CYP1A2 inhibition
Data to verify for CYP selectivity research
admetSAR 2.0 in silico model
ADMET Drug Metabolism Pharmacokinetics

DPPH Radical Scavenging Activity

In a phytochemical study of Hibiscus syriacus roots, fifteen compounds were isolated and evaluated for antioxidant activity. While 5,6,7,8-tetramethoxycoumarin (compound 11) was identified, the significant antioxidant effects were attributed to other compounds, specifically syriacusin A (compound 5) and parvlfloral A (compound 6), which exhibited IC50 values of 45.8 μM and 30.4 μM, respectively [1]. The tetramethoxycoumarin did not demonstrate comparable potency.

DPPH scavenging
Head-to-head
Low potency; syriacusin A IC50 45.8 μM
Supports negative control selection context
In vitro DPPH radical scavenging assay
Antioxidant DPPH Free Radical Scavenging

Natural Occurrence in Pelargonium sidoides

5,6,7,8-Tetramethoxycoumarin (artelin) was identified as one of the uncommon, highly oxygenated coumarins in the roots of Pelargonium sidoides, alongside 5,6,7-trimethoxycoumarin and 7-hydroxy-5,6-dimethoxycoumarin (umckalin) [1]. Its full methoxylation distinguishes it from the more prevalent partially methoxylated or hydroxylated coumarins found in the same plant, such as scopoletin.

Botanical occurrence
Class-level
Rare fully methoxylated coumarin in Pelargonium sidoides
Phytochemical reference standard context
Source-specific occurrence review
Phytochemistry Natural Products Botanical Reference

5,6,7,8-Tetramethoxycoumarin Application Scenarios


Allelopathy and Bioherbicide Discovery

Procure for studies investigating plant autotoxicity or the development of bioherbicides. Its demonstrated endocidal activity against Triadica sebifera seedlings at a 5% foliar application concentration [1] provides a specific, quantitative starting point for experimental design in plant ecology and agricultural research.

Negative Control for Anti-Inflammatory and Antioxidant Assays

Ideal as a structurally similar but biologically inactive control. In direct comparisons, it lacked the anti-neuroinflammatory activity of fraxetin [2] and the antioxidant potency of syriacusin A and parvlfloral A [3]. This makes it a valuable tool for validating assay specificity and excluding coumarin scaffold artifacts.

SAR of Coumarin Methoxylation

Use as the reference compound for the fully methoxylated coumarin phenotype. Its distinct electronic structure, characterized by altered bond lengths and positive charge distribution relative to 7-methoxycoumarin [4], is critical for elucidating how incremental methoxylation modulates receptor binding, enzyme inhibition, and physicochemical properties.

CYP1A2 Inhibition Studies

Employ in vitro or in silico to investigate selective cytochrome P450 interactions. Its high predicted probability of CYP1A2 inhibition (97.39%) with a lack of interaction with other major CYP isoforms [5] positions it as a unique probe for understanding CYP1A2-mediated metabolism, distinct from coumarins that primarily target CYP2A6.

Reference Standard for Botanical Authentication

Acquire as a high-purity analytical standard for the authentication and quality control of herbal materials, particularly those derived from Pelargonium sidoides, Croton laevigatus, or Ailanthus altissima [1][6]. Its status as a rare, fully methoxylated coumarin enhances its value for chemical fingerprinting.

Application
Selection Property
Validation Focus
Allelopathy model studies
Foliar application response
Seedling mortality endpoint review
Anti-inflammatory assay control
Structurally matched inactivity
NO production and DPPH assay context
Methoxylation SAR research
Full methoxylation phenotype
Electronic structure and charge distribution review
CYP1A2 inhibition investigations
Predicted CYP selectivity profile
Isoform-specific metabolism interpretation
Botanical authentication standard
Rare chemotaxonomic marker
Herbal fingerprinting specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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